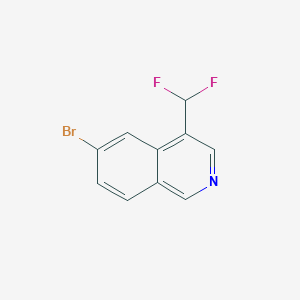

6-Bromo-4-(difluoromethyl)isoquinoline

Description

Properties

IUPAC Name |

6-bromo-4-(difluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c11-7-2-1-6-4-14-5-9(10(12)13)8(6)3-7/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYRHLVVHDRLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-4-(difluoromethyl)isoquinoline can be achieved through various synthetic routes. . This reaction is effective for the synthesis of functionalized fluoroisoquinolines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-4-(difluoromethyl)isoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.

Suzuki–Miyaura Coupling: This reaction involves the coupling of the brominated isoquinoline with boron reagents to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

6-Bromo-4-(difluoromethyl)isoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: The compound may be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-bromo-4-(difluoromethyl)isoquinoline with related compounds:

*Calculated based on formula C₁₀H₇BrF₂N.

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pocket of topoisomerase II). Validate with co-crystal structures (PDB: 1ZXM).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of halogen bonds (Br–π) and fluorine-mediated hydrophobic contacts.

- QSAR models : Corrogate electronic parameters (Hammett σ) with IC₅₀ data from NCI-60 cell line screens .

What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

Basic Research Question

- NMR (¹H/¹³C/¹⁹F) : Assign signals for Br (δ 7.2–7.5 ppm) and CF₂H (δ 4.6–5.1 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 259.98 for C₁₀H₇BrF₂N).

- XRD : Resolve crystal packing and halogen bonding patterns (e.g., Br···N distances ~3.2 Å) .

How can metabolic engineering be applied to biosynthesize this compound in plant or microbial systems?

Advanced Research Question

- Heterologous pathways : Express isoquinoline synthase (e.g., from Eschscholzia californica) in E. coli with fluorination modules (e.g., FDH fluorinase).

- Precursor feeding : Supply tyrosine and brominated tryptophan analogs to engineered S. cerevisiae.

- Yield optimization : Use CRISPRi to downregulate competing pathways (e.g., shikimate) .

What experimental controls are essential when evaluating the anticancer activity of this compound in vitro?

Basic Research Question

- Negative controls : Include non-fluorinated analogs (e.g., 4-methylisoquinoline) and vehicle (DMSO ≤0.1%).

- Positive controls : Use cisplatin (DNA crosslinker) or doxorubicin (topoisomerase inhibitor).

- Cytotoxicity assays : Perform MTT/WST-1 alongside apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

How do steric effects of the difluoromethyl group impact regioselectivity in cross-coupling reactions of this compound?

Advanced Research Question

The CF₂H group’s steric bulk (~1.8 Å) directs coupling to the less hindered C-6 bromine. Compare Suzuki-Miyaura reactions using Pd(PPh₃)₄:

- C-6 Br : Yields biaryl products (≥85% with ArBpin).

- C-1 Cl : No reaction due to steric shielding. Confirm via NOESY (CF₂H proximity to Cl) .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.